molecular formula C30H31BrClNO4 B5215653 Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5215653
M. Wt: 584.9 g/mol
InChI Key: OOIYOTHDXROHHZ-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a bromo-methoxyphenyl group, a chlorophenyl group, and a hexahydroquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.

    Introduction of Substituents: The bromo-methoxyphenyl and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Cyclohexyl Group Addition: The cyclohexyl group can be added via a Friedel-Crafts alkylation reaction.

    Final Esterification: The carboxylate group is introduced through esterification reactions.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

    Cinchonine: An alkaloid with antimalarial properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BrClNO4/c1-17-27(30(35)37-22-6-4-3-5-7-22)28(19-10-13-26(36-2)23(31)14-19)29-24(33-17)15-20(16-25(29)34)18-8-11-21(32)12-9-18/h8-14,20,22,28,33H,3-7,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIYOTHDXROHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)Br)C(=O)OC5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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